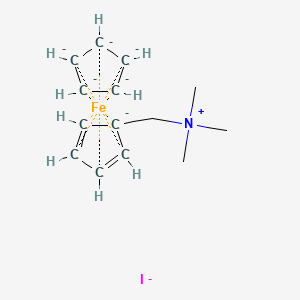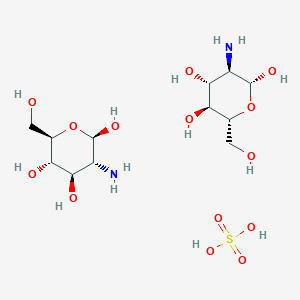![molecular formula C6H4ClIN4 B13901907 6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine](/img/structure/B13901907.png)
6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family. This compound is characterized by the presence of chlorine and iodine atoms attached to the imidazo[1,2-B]pyridazine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-B]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-B]pyridazine scaffold.
Iodination: The iodination step can be carried out using iodine or iodine monochloride in the presence of a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium tert-butoxide, and organolithium compounds.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Applications De Recherche Scientifique
6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound is employed in studying the biological pathways and mechanisms of action of potential therapeutic agents.
Chemical Biology: It serves as a probe for investigating protein-ligand interactions and enzyme activities.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-3-nitro-imidazo[1,2-B]pyridazine
- 6-Chloro-3-bromo-imidazo[1,2-B]pyridazine
- 6-Chloro-3-fluoro-imidazo[1,2-B]pyridazine
Uniqueness
6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological activity. The combination of these halogens allows for versatile functionalization and the potential to interact with a wide range of biological targets. This makes it a valuable compound in drug discovery and development.
Propriétés
IUPAC Name |
6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN4/c7-3-1-2-4-10-6(9)5(8)12(4)11-3/h1-2H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOXJAZDZSYOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2I)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-2-(chloromethyl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13901824.png)
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-(2-cyanoacetamido)-3-(hydroxymethyl)-8-oxo-,acetate](/img/structure/B13901830.png)


![Boronic acid, [1-(phenylmethoxy)-2-naphthalenyl]-](/img/structure/B13901849.png)






![2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride](/img/structure/B13901894.png)
![Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13901902.png)
![(1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B13901909.png)
